2-(2-methoxyphenyl)-2-oxo-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide
Overview
Description
2-(2-methoxyphenyl)-2-oxo-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide is an organic compound with a complex structure that includes a methoxyphenyl group, a tetramethylpiperidinyl group, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methoxyphenyl)-2-oxo-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-methoxybenzaldehyde and 2,2,6,6-tetramethylpiperidine.
Formation of Intermediate: The 2-methoxybenzaldehyde undergoes a condensation reaction with an appropriate amine to form an intermediate imine.
Reduction: The imine is then reduced to form the corresponding amine.
Acylation: The amine is acylated using an acyl chloride or anhydride to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Common industrial methods include:
Batch Processing: Using large reactors to carry out the condensation, reduction, and acylation reactions sequentially.
Continuous Flow Processing: Utilizing continuous flow reactors to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(2-methoxyphenyl)-2-oxo-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
Oxidation: Formation of 2-(2-formylphenyl)-2-oxo-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide.
Reduction: Formation of 2-(2-methoxyphenyl)-2-hydroxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide.
Substitution: Formation of 2-(2-ethoxyphenyl)-2-oxo-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide.
Scientific Research Applications
2-(2-methoxyphenyl)-2-oxo-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-methoxyphenyl)-2-oxo-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, altering their activity.
Pathways Involved: It may modulate signaling pathways related to inflammation, microbial growth, or other biological processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-hydroxyphenyl)-2-oxo-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide
- 2-(2-ethoxyphenyl)-2-oxo-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide
- 2-(2-chlorophenyl)-2-oxo-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide
Uniqueness
2-(2-methoxyphenyl)-2-oxo-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its methoxy group, in particular, may enhance its biological activity and solubility compared to similar compounds.
Properties
IUPAC Name |
2-(2-methoxyphenyl)-2-oxo-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3/c1-17(2)10-12(11-18(3,4)20-17)19-16(22)15(21)13-8-6-7-9-14(13)23-5/h6-9,12,20H,10-11H2,1-5H3,(H,19,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZVMUGIHZHRFHG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NC(=O)C(=O)C2=CC=CC=C2OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.